molecular formula C12H14N2O2 B3151240 Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 70705-36-1

Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B3151240
CAS No.: 70705-36-1
M. Wt: 218.25 g/mol
InChI Key: YLMSLASUPVRLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate is a derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological relevance. The compound features methyl groups at positions 5 and 7 of the fused bicyclic structure and an ethyl ester moiety at position 2. Its molecular formula is C₁₂H₁₄N₂O₂, with a molecular weight of 218.25 g/mol (calculated based on structural analogs in ).

The synthesis typically involves condensation of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol, followed by purification . Crystallographic studies reveal a planar six-membered pyridine ring (ring A) fused with a five-membered imidazole ring (ring B), with a dihedral angle of 1.4° between the rings. Intermolecular C–H⋯O/N hydrogen bonds stabilize the crystal lattice .

The dimethyl substitution at positions 5 and 7 may enhance metabolic stability and target binding compared to unsubstituted analogs.

Properties

IUPAC Name

ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)10-7-14-9(3)5-8(2)6-11(14)13-10/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMSLASUPVRLEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CC(=CC2=N1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives, oxidized forms, and reduced forms of the parent compound .

Scientific Research Applications

Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of its antimicrobial activity, it is believed to inhibit the synthesis of essential bacterial proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate are contextualized below against key analogs (Table 1, followed by detailed analysis).

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-2-carboxylate Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties Synthesis Method (Yield) References
Ethyl 5,7-dimethylimidazo[...]carboxylate 5,7-dimethyl 218.25 HIF-1α/FXa inhibitors; planar fused rings Reflux of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropanoate (~52% yield)
Ethyl 6-bromoimidazo[...]carboxylate 6-bromo 269.10 Electronic excitation studies; CDK inhibitor intermediate Not explicitly detailed (similar to main compound)
Ethyl 8-bromo-6-methylimidazo[...]carboxylate 8-bromo, 6-methyl 287.09 Chemical intermediate for thromboembolic therapies Halogenation of pyridine precursor
Ethyl 3-ethylsulfonylimidazo[...]carboxylate 3-ethylsulfonyl 282.10 Intermediate for sulfonamide-based drug candidates Chlorination + sulfonylation (90% yield)
Ethyl 5-methylimidazo[...]carboxylate 5-methyl 204.23 Crystal structure model; HIF-1α inhibitor precursor Analogous to main compound (~52% yield)
Ethyl 3,6-dimethylimidazo[...]carboxylate 3,6-dimethyl 218.25 Under investigation for kinase modulation Substituted pyridine condensation
Ethyl 6,8-dibromo-5-methylimidazo[...]carboxylate 6,8-dibromo, 5-methyl 358.03 Halogenated intermediate for antiviral agents Sequential bromination

Structural and Electronic Modifications

  • Bromine’s electron-withdrawing nature increases molecular polarity, affecting solubility and binding kinetics . 3-Ethylsulfonyl substitution () introduces a strong electron-withdrawing group, altering the imidazole ring’s electronic landscape. This modification is critical for designing protease inhibitors due to enhanced hydrogen-bonding capacity.
  • Steric Effects: Dimethyl groups at positions 5 and 7 (main compound) occupy peripheral regions of the fused ring system, minimizing steric hindrance during target binding.

Physicochemical Properties

  • Solubility and Crystal Packing :
    • The 5,7-dimethyl derivative’s crystal structure is stabilized by C–H⋯O/N hydrogen bonds, promoting high crystallinity and moderate aqueous solubility . In contrast, 6,8-dibromo-5-methyl derivatives () exhibit lower solubility due to increased molecular weight and halogen-induced hydrophobicity.
    • 3-Ethylsulfonyl substitution introduces a polar sulfonyl group, improving solubility in polar aprotic solvents (e.g., DMF) .

Biological Activity

Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate (EDIPC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of EDIPC, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

EDIPC is characterized by its unique imidazo[1,2-a]pyridine structure with specific methyl substitutions that influence its biological properties. The compound's molecular formula is C₁₁H₁₃N₃O₂, and it exhibits distinct physicochemical properties that facilitate its interaction with biological targets.

The biological activity of EDIPC can be attributed to its ability to interact with various molecular targets within cells.

  • Antimicrobial Activity : EDIPC has been shown to inhibit the synthesis of essential bacterial proteins, which disrupts cellular functions and leads to microbial death. This mechanism is particularly relevant in the context of multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
  • Anticancer Activity : Recent studies indicate that EDIPC may inhibit pathways associated with cancer cell proliferation. Specifically, it has been shown to affect the Akt/mTOR signaling pathway, which is critical for cell growth and survival. In vitro assays demonstrated that EDIPC induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells .

Antitubercular Activity

EDIPC has been evaluated for its efficacy against various strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate strong activity against both drug-sensitive and drug-resistant strains. For instance:

CompoundMIC (μg/mL)Strain Type
EDIPC≤1MDR-TB
EDIPC≤3XDR-TB

These results highlight the potential of EDIPC as a lead compound for developing new antitubercular agents .

Anticancer Activity

In studies involving cancer cell lines such as A375 (melanoma) and HeLa (cervical cancer), EDIPC exhibited varying degrees of cytotoxicity:

Cell LineIC50 (μM)
A3759.7
WM11544.6
HeLa35.0

These findings suggest that EDIPC may serve as a promising candidate for further development in cancer therapeutics .

Case Studies

  • Study on Antitubercular Activity : A series of derivatives based on the imidazo[1,2-a]pyridine scaffold were synthesized and tested for their antimycobacterial activity. Compounds similar to EDIPC demonstrated MIC values as low as 12.5 μg/mL against M. tuberculosis H37Rv strain, emphasizing their potential in treating TB .
  • Investigation into Anticancer Effects : In a controlled study assessing the effects of EDIPC on melanoma cells, researchers observed significant induction of apoptosis at concentrations above 10 μM. The study concluded that compounds like EDIPC could be developed into effective anticancer therapies targeting specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted 2-aminopyridines with ethyl bromopyruvate. A typical protocol involves refluxing 2-amino-5,7-dimethylpyridine with ethyl bromopyruvate in ethanol under acidic conditions (e.g., HCl or H₂SO₄ as a catalyst) for 6–8 hours. Post-reaction, purification via recrystallization or column chromatography yields the product .
  • Key Considerations : Reaction temperature and solvent choice (e.g., ethanol vs. methanol) significantly impact yield. Automated flow reactors may enhance reproducibility in industrial-scale synthesis .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C5 and C7). Aromatic protons typically appear as distinct doublets in the 7.0–8.5 ppm range .
  • LC-MS : Molecular ion peaks ([M+H]⁺) validate molecular weight (e.g., m/z 204.23 for the parent compound). Fragmentation patterns help identify substituent stability .
  • X-ray Crystallography : Resolves dihedral angles between fused rings (e.g., planar imidazo-pyridine systems with deviations <0.003 Å) .

Q. What are the primary biological screening assays for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus) via broth microdilution (MIC values in μM range). Nitro or halogen substituents in analogs enhance activity .
  • Enzyme Inhibition : Assay against kinases (e.g., cyclin-dependent kinases) using fluorescence-based ADP-Glo™ kits. IC₅₀ values correlate with substituent electronic effects .

Advanced Research Questions

Q. How do methyl substituents at C5 and C7 influence electronic properties and reactivity?

  • Methodological Answer :

  • DFT Studies : HOMO-LUMO gaps computed via Gaussian 09 reveal electron-donating methyl groups increase nucleophilicity at the pyridine ring. This enhances reactivity in substitution reactions (e.g., bromination at C3) .
  • Comparative Analysis : Methyl groups reduce ring strain compared to nitro/halogen analogs, as shown by lower energy conformers in molecular dynamics simulations .

Q. How to resolve contradictions in biological activity data across analogs?

  • Methodological Answer :

  • SAR Analysis : Compare MIC/IC₅₀ values of analogs (e.g., 5,7-dimethyl vs. 6-nitro derivatives). Methyl groups may improve membrane permeability but reduce electrophilic interactions with target enzymes .
  • Metabolic Stability : Use liver microsome assays to assess if methyl groups enhance metabolic half-life, explaining discrepancies between in vitro and in vivo efficacy .

Q. What computational strategies predict binding modes to biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets (e.g., c-Met receptor). Methyl groups at C5/C7 occupy hydrophobic subpockets, stabilizing ligand-receptor interactions .
  • MD Simulations : GROMACS trajectories (100 ns) assess binding stability. Root-mean-square deviations (RMSD) <2 Å indicate robust target engagement .

Q. How to optimize catalytic conditions for functionalizing the ester group?

  • Methodological Answer :

  • Hydrolysis : Use NaOH in THF/H₂O (4:1) at 70°C to convert the ester to a carboxylic acid. Monitor pH to prevent decarboxylation .
  • Amidation : React with hydrazine hydrate in ethanol under reflux to form hydrazide intermediates for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,7-dimethylimidazo[1,2-a]pyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.